molecular formula C18H16N2O6S B3092855 3-Acetylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one CAS No. 123662-92-0

3-Acetylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Cat. No. B3092855
CAS RN: 123662-92-0
M. Wt: 388.4 g/mol
InChI Key: PPNKQUDDPQCNJK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

T-614 interacts with cellular components, affecting cytokine production. Notably, it inhibits interleukin-1 (IL-1) and interleukin-6 (IL-6) release from human monocytes and THP-1 cells. Mechanistically, it suppresses IL-1 beta mRNA expression, providing insights into its anti-inflammatory effects .

Scientific Research Applications

Rheumatoid Arthritis Treatment

Iguratimod is a conventional synthetic disease-modifying anti-rheumatic drug (csDMARD) routinely prescribed in Japan since 2012 to patients with rheumatoid arthritis (RA). It acts directly on B cells by inhibiting the production of inflammatory cytokines, thereby suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Anti-Inflammatory Agent

Iguratimod has been shown to have significant anti-inflammatory effects. In human monocytes stimulated with lipopolysaccharide (LPS), it showed a low inhibitory effect on the pro-inflammatory cytokines TNF-α, monocyte chemoattractant protein-1 (MCP-1), and IL-8 .

Inhibition of Prostaglandin Metabolism

Iguratimod’s mechanism of action appears to differ from that of classical nonsteroidal anti-inflammatory drugs (NSAIDs). It was described as inhibiting the metabolism of prostaglandin E2, a metabolite of arachidonic acid .

Bone Protection

Iguratimod has been found to have a role in protecting bone physiology. It is primarily used to ameliorate RA in Japanese and Chinese clinics. However, its efficacy against other autoimmune ailments is also under intense investigation .

Inhibition of Bradykinin Release

In order to elucidate the analgesic mechanism of Iguratimod, its effects on the kinin-forming system were examined both in vivo and in vitro. It exhibited a significant inhibitory effect on the increased levels of bradykinin released into the pouch fluid of kaolin-induced inflammation in rats .

Inhibition of Interleukin Production

In vitro effects of Iguratimod on the production of interleukin-1 (IL-1) and/or interleukin-6 (IL-6) by human monocytes and the THP-1 cells of a human monocytic cell line, were examined .

Mechanism of Action

Target of Action

Iguratimod Impurity 2, also known as 3-Acetylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one or N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide, primarily targets B cells . It inhibits the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . It also inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Mode of Action

The compound acts directly on B cells, suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also inhibits the metabolism of prostaglandin E2, a metabolite of arachidonic acid, bradykinin release, and the productions of interleukin (IL)-1 and -6 .

Biochemical Pathways

The compound affects the COX-2/PGE2 pathway and the kinin-forming system . It inhibits the release of bradykinin, which is involved in inflammation and pain sensation . The inhibition of cytokine production by this compound may provide an important insight into the additional mechanisms contributing to its anti-inflammatory activities .

Pharmacokinetics

It was found that Iguratimod is well-tolerated, with most adverse effects being mild . The pharmacokinetics of Iguratimod were linear from 25 to 75 mg, with a half-life of 10.25 hours .

Result of Action

The compound’s action results in the suppression of the production of immunoglobulin and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells . This leads to a reduction in inflammation and pain sensation .

properties

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-11(21)19-15-10-25-16-9-14(20-27(2,23)24)17(8-13(16)18(15)22)26-12-6-4-3-5-7-12/h3-10,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKQUDDPQCNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=COC2=CC(=C(C=C2C1=O)OC3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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